molecular formula C19H36N4O6 B12381657 SIRT1 activator 1

SIRT1 activator 1

Cat. No.: B12381657
M. Wt: 416.5 g/mol
InChI Key: PHGYKAUGZZNTAY-HZSPNIEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIRT1 activator 1 is a compound known for its ability to activate sirtuin 1, a member of the sirtuin family of proteins. Sirtuin 1 is a class III histone deacetylase that plays a crucial role in regulating various cellular processes, including gene expression, DNA repair, metabolism, oxidative stress response, and mitochondrial function. Activation of sirtuin 1 has been associated with increased insulin sensitivity, regulation of essential metabolic pathways, and potential benefits against metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SIRT1 activator 1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: SIRT1 activator 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

SIRT1 activator 1 has a wide range of scientific research applications, including:

Mechanism of Action

SIRT1 activator 1 is compared with other similar compounds, such as resveratrol, SRT2104, and thiazole-based derivatives. While resveratrol is a natural compound known for its ability to activate sirtuin 1, SRT2104 is a synthetic compound that has been shown to be significantly more effective in activating sirtuin 1 deacetylase activity. Thiazole-based derivatives have also demonstrated higher activation potencies compared to resveratrol. The uniqueness of this compound lies in its specific molecular structure and its ability to selectively activate sirtuin 1 without affecting other sirtuin family members .

Comparison with Similar Compounds

  • Resveratrol
  • SRT2104
  • Thiazole-based derivatives

Properties

Molecular Formula

C19H36N4O6

Molecular Weight

416.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C19H36N4O6/c1-11(2)14(20)16(25)23-13(15(24)22-12(3)17(26)27)9-7-8-10-21-18(28)29-19(4,5)6/h11-14H,7-10,20H2,1-6H3,(H,21,28)(H,22,24)(H,23,25)(H,26,27)/t12-,13+,14-/m1/s1

InChI Key

PHGYKAUGZZNTAY-HZSPNIEDSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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